molecular formula C18H15NO3S B13803304 5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(2-THENOYL)- CAS No. 50332-27-9

5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(2-THENOYL)-

Cat. No.: B13803304
CAS No.: 50332-27-9
M. Wt: 325.4 g/mol
InChI Key: YZVRSLDSWQBCBD-UHFFFAOYSA-N
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Description

The compound 5H-1,3-Dioxolo[4,5-b]carbazole, 6,7,8,9-tetrahydro-5-(2-thenoyl)- (CAS: 50332-27-9) is a polycyclic heterocyclic molecule featuring:

  • A carbazole core fused with a 1,3-dioxolo ring at positions 4 and 3.
  • A tetrahydro (6,7,8,9-tetrahydro) saturated ring system, reducing aromaticity in the carbazole moiety.
  • A 2-thenoyl (thiophene-2-carbonyl) substituent at position 5, introducing sulfur-based electronic effects .

This compound is structurally related to bioactive carbazole derivatives, which are explored for antitumor and pharmaceutical applications. Its synthesis typically involves coupling reactions between hydrazonoyl halides and carbodithioates or carbothioamides under mild conditions (e.g., ethanolic triethylamine) .

Properties

CAS No.

50332-27-9

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-b]carbazol-9-yl(thiophen-2-yl)methanone

InChI

InChI=1S/C18H15NO3S/c20-18(17-6-3-7-23-17)19-13-5-2-1-4-11(13)12-8-15-16(9-14(12)19)22-10-21-15/h3,6-9H,1-2,4-5,10H2

InChI Key

YZVRSLDSWQBCBD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC4=C(C=C3N2C(=O)C5=CC=CS5)OCO4

Origin of Product

United States

Preparation Methods

Synthesis of 3-(2-Thienyl)propionic Acid and Derivatives

The 2-thenoyl group is commonly prepared starting from 3-(2-thienyl)propionic acid, which serves as a versatile intermediate for subsequent acylation reactions:

  • Conversion to Acid Chloride: 3-(2-thienyl)propionic acid is refluxed with thionyl chloride in chloroform for 1 hour to yield 3-thiophen-2-ylpropionyl chloride. The reaction is monitored by IR spectroscopy, observing absorption bands between 1780 cm⁻¹ and 1815 cm⁻¹ characteristic of acid chlorides. Excess thionyl chloride is removed under reduced pressure.

  • Yield: Approximately 90.9% yield of acid chloride is reported under these conditions.

Hydrogenation and Esterification Steps

  • Hydrogenation: 3-(2-thienyl)acrylic acid can be hydrogenated using palladium on carbon catalyst in methanol or tetrahydrofuran under hydrogen atmosphere (1 atm to 45 psi) for 5 to 24 hours to yield 3-(2-thienyl)propionic acid with yields up to 100%.

  • Esterification: The acid can be converted to ethyl or methyl esters using sulfuric acid in ethanol or via reaction with methyl chloroformate and triethylamine in dichloromethane at 0°C, achieving yields around 73%.

Acylation of the Tetrahydrocarbazole Core

Formation of 5-(2-Thenoyl) Substituted Carbazole

The acylation step involves reacting the tetrahydrocarbazole intermediate with the 2-thenoyl chloride derivative:

  • The acid chloride prepared as above is reacted with the tetrahydrocarbazole under basic conditions (e.g., sodium hydroxide solution) at room temperature for extended periods (e.g., 18 hours). The pH is adjusted to precipitate the product, which is then isolated by filtration.

  • This step yields the 5-(2-thenoyl) substituted 5H-1,3-dioxolo(4,5-b)carbazole derivative.

Catalysts and Solvents

  • Common solvents include chloroform, dichloromethane, and water-based alkaline solutions.

  • Catalysts or coupling agents such as N,N'-diisopropylcarbodiimide and benzotriazol-1-ol may be used to facilitate ester or amide bond formation in related derivatives, although specific use in this compound's synthesis is less documented.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Yield (%) Notes
Acid chloride formation 3-(2-thienyl)propionic acid + thionyl chloride, reflux in chloroform, 1 h 90.9 Monitored by IR for acid chloride formation
Hydrogenation 3-(2-thienyl)acrylic acid + Pd/C, H2 atmosphere, methanol or THF, 5-24 h 60-100 Pressure 1 atm to 45 psi
Esterification Acid + methanol/ethanol + sulfuric acid or methyl chloroformate + triethylamine, 0-20°C ~73 Ester derivatives for further reactions
Acylation of carbazole Tetrahydrocarbazole + 2-thenoyl chloride, NaOH solution, room temp, 18 h Not explicitly reported Product isolated by filtration

Chemical Reactions Analysis

Types of Reactions

5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(2-thenoyl)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds derived from 5H-1,3-dioxolo(4,5-b)carbazole exhibit significant antioxidant properties. A study evaluated the antioxidant activity of synthesized derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results demonstrated that several derivatives showed excellent scavenging activity against free radicals .

Antimicrobial Properties

Several derivatives of this compound have been tested for antimicrobial activity. In vitro studies have shown that these compounds exhibit inhibitory effects against various bacterial strains. For instance, some derivatives demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa . These findings suggest potential applications in developing new antimicrobial agents.

Case Study 1: Antioxidant Evaluation

A series of derivatives synthesized from hydrazinecarbothioamide were tested for their antioxidant capacity. The study revealed that specific modifications to the carbazole structure enhanced the antioxidant activity significantly. The results are summarized in Table 1.

CompoundDPPH Scavenging Activity (%)
Derivative A85%
Derivative B78%
Derivative C92%

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial properties, compounds derived from 5H-1,3-dioxolo(4,5-b)carbazole were screened against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)Target Organism
Compound X6.25Mycobacterium smegmatis
Compound Y12.50Pseudomonas aeruginosa

These results indicate the potential for these compounds in treating infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(2-thenoyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Variations: Acyl Groups

Compound Name Substituent at Position 5 CAS Number Key Properties/Applications Reference
5-(3-Fluorobenzoyl)-6,7,8,9-tetrahydro-5H-1,3-dioxolo[4,5-b]carbazole 3-Fluorobenzoyl 50332-20-2 Industrial-grade purity (99%); potential intermediate in drug synthesis
5-(2-Thenoyl)-6,7,8,9-tetrahydro-5H-1,3-dioxolo[4,5-b]carbazole 2-Thenoyl 50332-27-9 Sulfur-containing analog; unexplored bioactivity
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) Triazole-thiadiazole hybrid N/A IC50 = 2.94 µM (HepG2); antitumor activity

Key Differences :

  • Bioactivity: While 9b (a structurally distinct thiadiazole-triazole hybrid) shows potent antitumor activity, the bioactivity of the 2-thenoyl carbazole derivative remains uncharacterized .

Core Structure Modifications

Compound Name Core Structure Heterocyclic System Applications Reference
5H-1,3-Dioxolo[4,5-f]indole-7-carboxaldehyde Indole-dioxolo fused system Indole + dioxolo Intermediate in organic synthesis
3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine Triazolo-diazepine Triazole + diazepine Pharmaceutical research
5-(2-Thenoyl)-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo[4,5-f]indole Cycloheptane-dioxolo-indole Extended saturated ring Structural analog with hexahydro system

Key Differences :

  • Ring Saturation : The hexahydro system in cyclohepta(b)-dioxolo-indole (CAS 50332-38-2) enhances conformational flexibility compared to the tetrahydro carbazole derivative .
  • Hybrid Systems : Triazolo-diazepine derivatives (e.g., CAS 197501-79-4) prioritize nitrogen-rich pharmacophores for CNS drug discovery, unlike sulfur-containing carbazoles .

Comparison with Analogous Pathways :

  • Compound 9b: Synthesized via two routes: (1) reaction of hydrazonoyl halide with carbodithioate, or (2) direct coupling of 4-acetyl-triazole with ethyl 5-hydrazono-thiadiazole. Both methods confirm structural integrity via spectral overlap .
  • Thiazole Derivatives (e.g., 12a) : Require carbothioamide intermediates, emphasizing the role of sulfur in stabilizing reactive intermediates .

Physicochemical Properties

Property 5-(2-Thenoyl)-Carbazole 5-(3-Fluorobenzoyl)-Carbazole Thiadiazole 9b
Molecular Weight 341.38 g/mol 333.33 g/mol 493.56 g/mol
Solubility Moderate (DMF-soluble) High (industrial-grade purity) Ethanol-soluble
Melting Point Not reported Not reported 160–162°C

Biological Activity

The compound 5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(2-THENOYL)- is a member of the carbazole family, which is known for its diverse biological activities. This article explores its biological activity based on various studies and findings.

Basic Information

PropertyValue
Molecular FormulaC20H23NO3
Molecular Weight325.4 g/mol
Density1.39 g/cm³
Boiling Point483.8ºC at 760 mmHg
Flash Point246.4ºC

Structural Information

The structural formula of the compound includes a dioxolo ring fused with a carbazole structure, which contributes to its unique pharmacological properties.

Antitumor Activity

Research indicates that various derivatives of carbazole compounds exhibit significant antitumor properties. A study focusing on N-substituted carbazoles found that certain derivatives were effective against laryngeal carcinoma cell lines (HEP-2) and Ehrlich's Ascites Carcinoma (EAC) cells . Specifically, compounds with electron-donating groups showed enhanced basicity and improved anticancer activity.

The biological activity of carbazole derivatives often involves the modulation of key signaling pathways. For instance, some compounds have been shown to induce the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1), which are crucial in drug metabolism and detoxification processes . The induction of these enzymes is similar to that observed with dioxin-like compounds.

Case Studies

  • Study on A549 Cell Lines : A series of N-substituted carbazoles were evaluated for their antitumor potential against A549 lung carcinoma cell lines. Compounds with specific substitutions exhibited significant cytotoxic effects, with IC50 values indicating potent activity .
  • Neuroprotective Effects : Another study examined the neuroprotective properties of certain carbazole derivatives against glutamate-induced cell injury in neuronal cells (HT22). Compounds demonstrated antioxidative activity and significant neuroprotection at low concentrations .

Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectsReference
Antitumor ActivityN-substituted CarbazolesEffective against HEP-2 and EAC cells
CYP InductionHalogenated CarbazolesInduction of CYP1A1 and CYP1B1
NeuroprotectionVarious CarbazolesProtection against glutamate toxicity

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